

Discovery and natural occurrence of 2-Methylpentyl acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylpentyl acetate

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2-Methylpentyl Acetate: A Comprehensive Technical Guide

This in-depth technical guide provides a detailed overview of **2-methylpentyl acetate**, covering its discovery, natural occurrence, chemical properties, and the experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the fields of drug development, flavor and fragrance chemistry, and natural product analysis.

Introduction and Discovery

2-Methylpentyl acetate (also known as 2-methylamyl acetate) is an organic compound classified as an ester. It is recognized for its characteristic fruity aroma, reminiscent of banana and pear. While the precise historical moment of its initial synthesis or identification is not extensively documented, its discovery is intrinsically linked to the broader exploration of fruit volatiles and essential oils that commenced in the early 20th century. Seminal work by chemists like Power and Chesnut in the 1920s on the volatile constituents of apples and other fruits laid the foundation for the identification of numerous esters, including a variety of acetate esters that contribute to the complex aromas of natural products. The development of advanced analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), in the mid-20th century was pivotal in isolating and definitively identifying specific ester compounds like **2-methylpentyl acetate** from complex natural mixtures.

Physicochemical Properties

2-Methylpentyl acetate is a colorless liquid with a distinct fruity odor. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₈ H ₁₆ O ₂
Molecular Weight	144.21 g/mol
CAS Number	7789-99-3
Appearance	Colorless liquid
Odor	Fruity, banana, pear-like
Boiling Point	160 °C
Melting Point	-80.9 °C (estimate)
Density	0.87 g/cm ³
Flash Point	46.7 °C
Solubility	Slightly soluble in water; soluble in most organic solvents

Natural Occurrence

2-Methylpentyl acetate is a naturally occurring ester found in a variety of fruits, where it contributes to their characteristic aroma profiles. The concentration of this volatile compound can vary significantly depending on the fruit variety, stage of ripeness, and environmental conditions. Below is a summary of its documented natural occurrences.

Natural Source	Cultivar(s)	Concentration / Presence	Reference(s)
Banana (Musa spp.)	Brazilian, Fenjiao	Detected and quantified. For example, in one study, the relative content in ripe Fenjiao bananas was 0.32% and in Brazilian bananas was 0.13% of the total volatile compounds.[1]	[1]
Apple (Malus domestica)	Various	Present as a minor volatile component in some cultivars.[2]	[2]
Pear (Pyrus spp.)	Various	Identified as a volatile component contributing to the overall aroma.	
Strawberry (Fragaria × ananassa)	Various	Detected in the complex mixture of strawberry volatiles.	

Experimental Protocols

This section details the methodologies for the synthesis of **2-methylpentyl acetate** and its isolation and identification from natural sources.

Synthesis of 2-Methylpentyl Acetate via Fischer Esterification

2-Methylpentyl acetate can be synthesized in the laboratory through the Fischer esterification of 2-methylpentan-1-ol with acetic acid, using a strong acid catalyst.

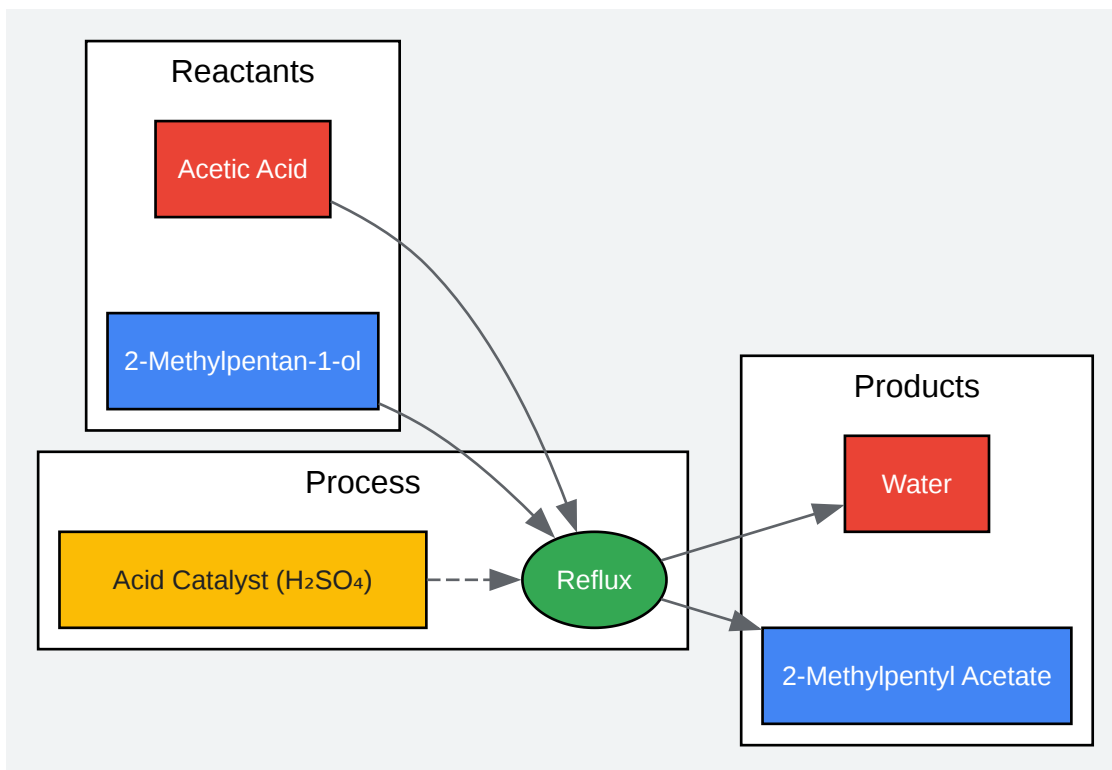
Materials:

- 2-methylpentan-1-ol
- Glacial acetic acid
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (5% w/v)
- Anhydrous sodium sulfate
- Dichloromethane (or other suitable organic solvent)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Distillation apparatus
- Heating mantle

Procedure:

- In a round-bottom flask, combine one molar equivalent of 2-methylpentan-1-ol with an excess (typically 1.5 to 2 molar equivalents) of glacial acetic acid.
- Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the alcohol volume) to the mixture while swirling.
- Add a few boiling chips and attach a reflux condenser to the flask.
- Heat the mixture to reflux using a heating mantle for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the cooled mixture to a separatory funnel and wash it sequentially with water, 5% sodium bicarbonate solution (to neutralize the excess acid), and again with water.

- Separate the organic layer and dry it over anhydrous sodium sulfate.
- Filter the dried organic layer to remove the drying agent.
- Purify the crude **2-methylpentyl acetate** by fractional distillation to obtain the pure product.



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Caption: Fischer Esterification of 2-Methylpentan-1-ol.

Isolation and Identification from Natural Sources via Headspace GC-MS

The analysis of volatile compounds like **2-methylpentyl acetate** in fruits is commonly performed using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

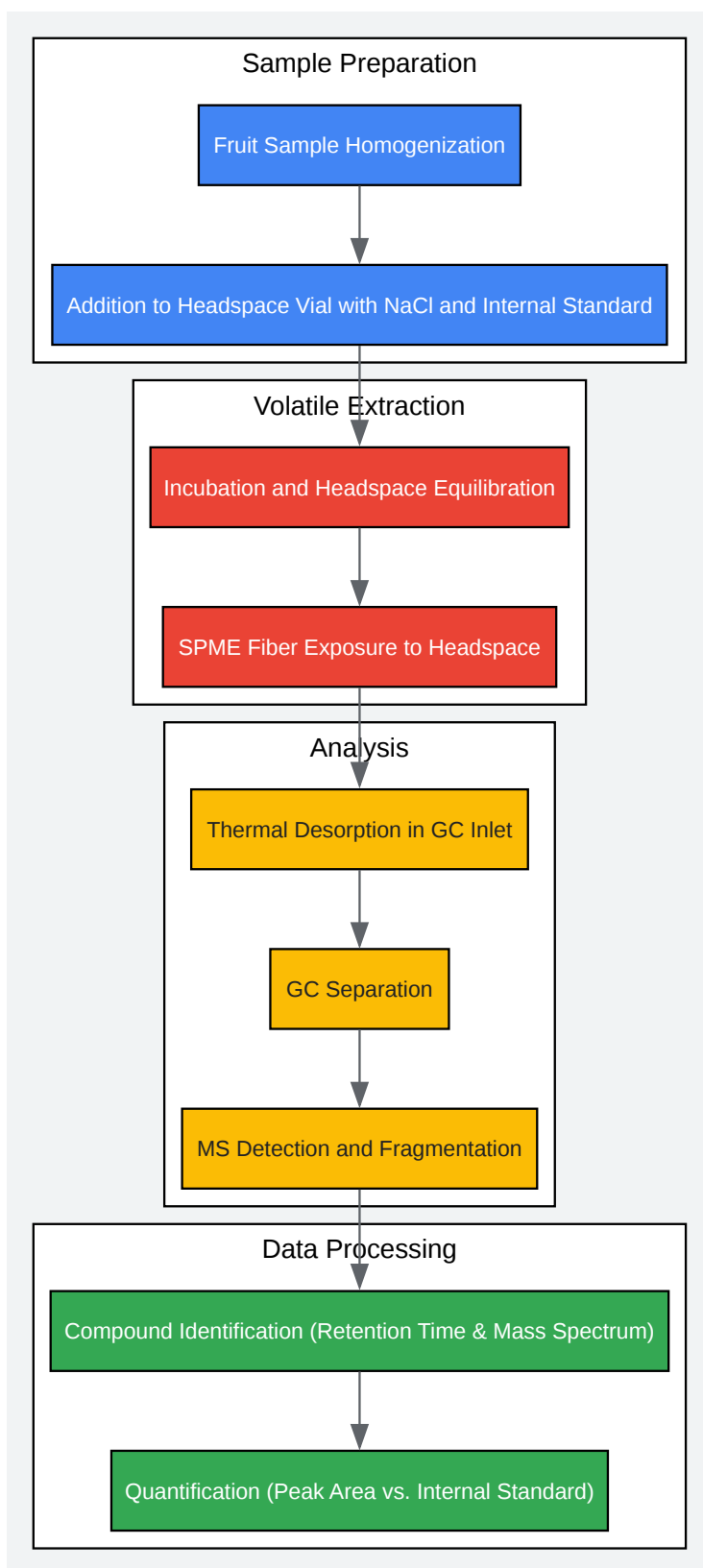
Materials:

- Fruit sample (e.g., banana, apple)

- Sodium chloride
- Internal standard (e.g., ethyl heptanoate)
- SPME fiber assembly (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) coating)
- Headspace vials with septa
- Gas chromatograph-mass spectrometer (GC-MS) system

Procedure:

- **Sample Preparation:** Homogenize a known weight of the fruit sample. Transfer the homogenate to a headspace vial. To enhance the release of volatiles, add a saturated solution of sodium chloride. Spike the sample with a known amount of an internal standard.
- **Headspace Extraction (SPME):** Seal the vial and place it in a temperature-controlled autosampler. Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) to allow volatiles to partition into the headspace. Expose the SPME fiber to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.
- **GC-MS Analysis:** Retract the fiber and inject it into the heated injection port of the GC-MS. The adsorbed volatiles are thermally desorbed onto the GC column.
- **Separation and Detection:** The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column. The separated compounds are then ionized and fragmented in the mass spectrometer, and the resulting mass spectrum is recorded.
- **Identification and Quantification:** Identify **2-methylpentyl acetate** by comparing its retention time and mass spectrum with those of an authentic standard or with entries in a mass spectral library (e.g., NIST). Quantify the compound by comparing its peak area to that of the internal standard.

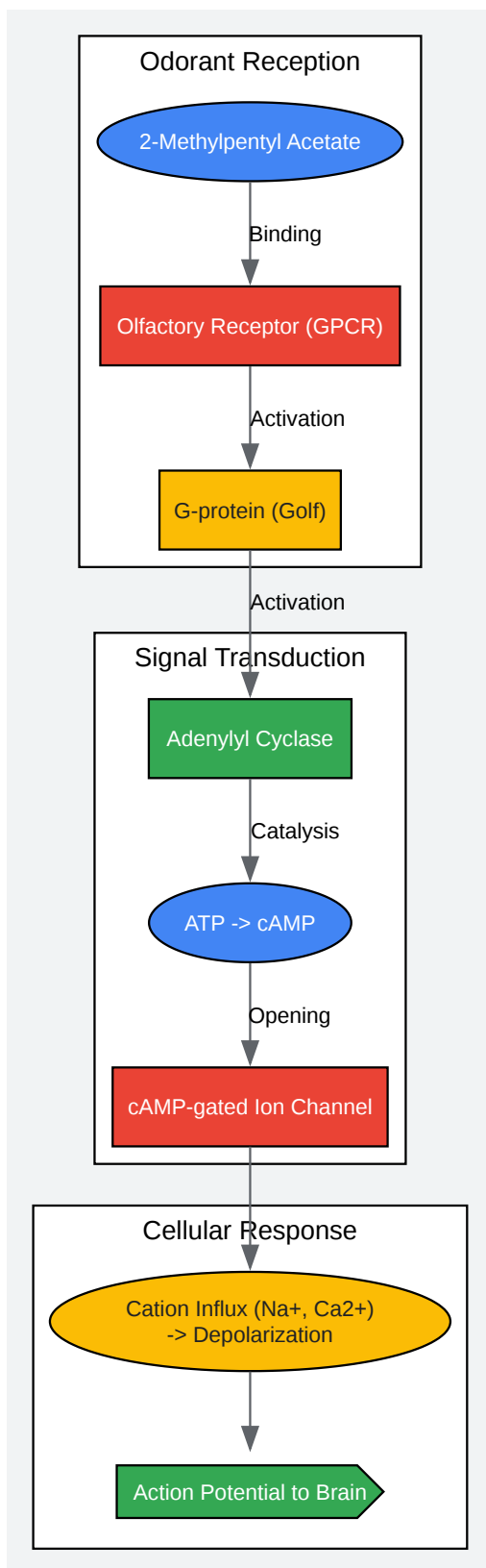


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Caption: HS-SPME-GC-MS Workflow for Volatile Analysis.

Biological Relevance: Olfactory Signaling

As a volatile ester, **2-methylpentyl acetate**'s primary biological relevance in the context of human perception is its role as an odorant. The detection of such volatile compounds is mediated by the olfactory system. The following diagram illustrates the general signaling pathway initiated by the binding of an odorant molecule, such as **2-methylpentyl acetate**, to an olfactory receptor.



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Caption: Generalized Olfactory Signaling Pathway for Esters.

The process begins with the binding of **2-methylpentyl acetate** to a specific G-protein coupled olfactory receptor in the nasal epithelium. This binding event activates the associated G-protein (Golf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of sodium and calcium ions. This influx causes depolarization of the olfactory receptor neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed and perceived as a specific scent.

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- To cite this document: BenchChem. [Discovery and natural occurrence of 2-Methylpentyl acetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584834#discovery-and-natural-occurrence-of-2-methylpentyl-acetate]

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